Platelet Aggregation: Several studies have investigated the effects of Xanthinol Niacinate on platelet aggregation. Research suggests that it may inhibit platelet aggregation induced by ADP and adrenaline. [, , , , ]
Cerebrovascular Insufficiencies: A study examined the effects of Xanthinol Niacinate in treating cerebrovascular insufficiencies, finding potential benefits for specific symptoms like vertigo, fatigue, and concentration difficulties. []
Angiological Therapy: Xanthinol Niacinate has been investigated as a potential therapeutic agent in the context of angiological therapy, which deals with diseases of the circulatory system. [, ]
CAS No.: 1931-62-0
CAS No.: 476-43-7
CAS No.: 92292-84-7
CAS No.: 18508-77-5
CAS No.:
CAS No.: 928122-01-4